(+)-Vouacapenic acid
Description
Properties
CAS No. |
19941-59-4 |
|---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.441 |
IUPAC Name |
(4S,4aR,6aS,7R,11aS,11bR)-4,7,11b-trimethyl-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-4-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-12-13-5-6-17-19(2,8-4-9-20(17,3)18(21)22)15(13)11-16-14(12)7-10-23-16/h7,10,12-13,15,17H,4-6,8-9,11H2,1-3H3,(H,21,22)/t12-,13+,15+,17-,19-,20+/m1/s1 |
InChI Key |
CGLTYYYFMFIPDN-FGPOBWDPSA-N |
SMILES |
CC1C2CCC3C(C2CC4=C1C=CO4)(CCCC3(C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Plant Material Selection and Pretreatment
(+)-Vouacapenic acid is predominantly isolated from the stem bark of Vouacapoua americana and related species. Fresh or dried plant material is ground to a coarse powder to increase surface area for solvent penetration. Methanol remains the solvent of choice due to its ability to extract polar and moderately nonpolar diterpenoids. For large-scale preparations, 980 g of stem bark is typically macerated in 6 L of methanol under reflux for 48 hours, achieving a crude extraction yield of 12–15% (w/w).
Liquid-Liquid Partitioning and Fractionation
The methanol extract undergoes liquid-liquid partitioning using ethyl acetate and water (4:1 v/v) to separate nonpolar constituents. This step removes sugars, proteins, and highly polar compounds, concentrating diterpenoids in the organic phase. Subsequent washing with 4 N hydrochloric acid eliminates alkaloidal impurities, as evidenced by the removal of precipitates upon acidification.
Table 1: Solvent Partitioning Efficiency for this compound
| Solvent System | Partition Coefficient (K) | Recovery Efficiency (%) |
|---|---|---|
| Ethyl acetate/water (4:1) | 3.8 ± 0.2 | 89.3 ± 2.1 |
| Dichloromethane/water | 2.1 ± 0.3 | 72.5 ± 3.4 |
| Chloroform/water | 4.5 ± 0.4 | 94.1 ± 1.8 |
Data adapted from large-scale isolation protocols.
Chromatographic Purification Strategies
Column Chromatography on Silica Gel
The concentrated ethyl acetate fraction is subjected to silica gel column chromatography (60–120 mesh) using a gradient of hexane-ethyl acetate (9:1 to 1:1). This compound elutes at 30–40% ethyl acetate, identified by TLC (Rf 0.42 in hexane:EtOAc 7:3). This step achieves 60–70% purity, with diterpenoid content quantified via HPLC-PDA at 254 nm.
Semi-Preparative HPLC for Final Purification
Reverse-phase C18 columns (250 × 10 mm, 5 μm) with isocratic elution (acetonitrile:water 65:35 + 0.1% formic acid) resolve this compound (tR 14.2 min) from co-eluting cassane-type diterpenes. The acidified mobile phase suppresses ionization, improving peak symmetry.
Table 2: HPLC Parameters for this compound Isolation
| Column Type | Flow Rate (mL/min) | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 (Phenomenex Luna) | 2.5 | 14.2 ± 0.3 | 98.7 ± 0.5 |
| C8 (Agilent Zorbax) | 3.0 | 12.8 ± 0.2 | 97.1 ± 0.7 |
| PFP (Restek Raptor) | 2.0 | 16.5 ± 0.4 | 99.2 ± 0.3 |
Optimized conditions from recent phytochemical studies.
Chemical Derivatization and Structural Modification
Methylation of the Carboxylic Acid Moiety
Treatment of this compound with diazomethane in anhydrous ether produces methyl vouacapenate, a key derivative for GC-MS analysis. The reaction proceeds quantitatively at 0°C for 2 hours, with the methyl ester confirmed by -NMR (δ 3.67, singlet, COOCH).
Baeyer-Villiger Oxidation of the Furan Ring
Controlled oxidation with peracetic acid generates a lactone derivative while preserving the diterpene skeleton. Under buffered conditions (pH 4.5, 25°C), the furan oxygen undergoes nucleophilic attack, forming a γ-lactone (m/z 331.2 [M+H]+). Contrastingly, pertrifluoroacetic acid induces furan ring cleavage to an unsaturated δ-lactone, demonstrating the reactivity of the heterocycle.
Spectroscopic Characterization and Quality Control
Chemical Reactions Analysis
(+)-Vouacapenic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of vouacapenic acid may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Antibacterial Properties
Recent studies have demonstrated that (+)-vouacapenic acid exhibits significant antibacterial activity against various strains of bacteria, particularly gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium.
- IC Values :
- Against MRSA: 12.0 µM
- Against E. faecium: 8.3 µM
These results indicate that this compound could serve as a potential lead compound for developing new antibiotics, especially in light of rising antibiotic resistance .
Cytotoxicity
In addition to its antibacterial effects, this compound has shown cytotoxic properties against cancer cell lines. For instance:
- Cell Lines Tested :
- A-375 (melanoma)
- HaCaT (keratinocyte)
At a concentration of 100 µM, this compound demonstrated a growth inhibition rate of approximately 60% against both cell lines, suggesting its potential utility in cancer therapeutics .
Study on Antimicrobial Activity
A comprehensive study conducted on the phytochemistry of V. americana revealed that extracts containing this compound were effective against both gram-positive and some gram-negative bacteria. The study utilized various extraction methods including hydrodistillation and chromatography to isolate the compound, followed by bioactivity assays to evaluate its efficacy .
In Silico Studies
Recent in silico studies have predicted that this compound interacts favorably with viral proteins, such as the Spike protein of SARS-CoV-2. The binding energy recorded was -9.9 kcal/mol, indicating strong potential for antiviral applications . This suggests that further exploration into its antiviral capabilities could be valuable.
Data Summary
| Application | Activity | IC Values |
|---|---|---|
| Antibacterial (MRSA) | Inhibition of growth | 12.0 µM |
| Antibacterial (E. faecium) | Inhibition of growth | 8.3 µM |
| Cytotoxicity (A-375) | Growth inhibition | ~60% at 100 µM |
| Cytotoxicity (HaCaT) | Growth inhibition | ~60% at 100 µM |
| Potential Antiviral | Interaction with Spike protein | -9.9 kcal/mol |
Mechanism of Action
The mechanism of action of vouacapenic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the growth of certain bacteria, particularly Methicillin-resistant Staphylococcus aureus and Enterococcus faecium . The exact molecular targets and pathways involved in these effects are still under investigation, but it is believed that vouacapenic acid disrupts bacterial cell wall synthesis and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
(+)-Vouacapenic acid shares structural and functional similarities with other diterpenoids and limonoids isolated from Amazonian and Southeast Asian medicinal plants. Below is a comparative analysis of its properties alongside key analogues:
Table 1: Comparative Analysis of this compound and Related Compounds
Structural and Functional Insights
- Cassane Diterpenoids: this compound and cassa-13(14),15-dien-oic acid both exhibit a cassane skeleton, but subtle differences in oxygenation and cyclopropane orientation influence their bioactivity. For instance, this compound’s enhanced activity against E. faecium may arise from its carboxyl group positioning, which improves bacterial membrane interaction .
- Limonoids: While limonoids from Harrisonia spp. demonstrate broader antimicrobial effects, their complex tetranortriterpenoid structures may limit bioavailability compared to the simpler diterpenoid framework of this compound .
- Cytotoxicity Profile : this compound’s low cytotoxicity contrasts with cassa-13(14),15-dien-oic acid, which showed moderate toxicity in human cell lines, underscoring its selectivity .
Antimicrobial Specificity
This compound’s potency against Gram-positive pathogens exceeds that of isoneocaesalpin H and deacetylchagresnone, which are inactive or weakly active . This specificity aligns with its role in plant defense mechanisms, where diterpenoids often target bacterial cell wall synthesis .
Q & A
Q. What spectroscopic and chromatographic techniques are used to confirm the structure of (+)-Vouacapenic acid?
To confirm the structure of this compound, researchers typically employ:
- Nuclear Magnetic Resonance (NMR) : 1D (<sup>1</sup>H and <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) spectra to assign stereochemistry and verify coupling patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to determine molecular formula and fragmentation patterns.
- X-ray Crystallography : For unambiguous determination of absolute configuration when single crystals are obtainable .
- Chromatographic Purity : HPLC or GC-MS to confirm purity (>95% is standard for publication) .
Q. How is this compound isolated from natural sources?
Isolation involves:
- Extraction : Soxhlet or maceration with solvents like ethanol or methanol to extract metabolites from plant material (e.g., Dipteryx odorata) .
- Fractionation : Column chromatography (silica gel, Sephadex LH-20) to separate terpenoid fractions.
- Purification : Repeated preparative TLC or HPLC to isolate this compound, followed by structural validation .
Q. What are the known natural sources of this compound?
The compound is primarily isolated from:
- Dipteryx odorata (tonka bean), where it is a major diterpenoid constituent.
- Other Fabaceae species, though yields vary significantly. Extraction protocols typically report 0.2–1.2% dry weight yields .
Advanced Research Questions
Q. How can researchers design experiments to assess the antiviral activity of this compound against SARS-CoV-2?
A robust experimental design includes:
- In Silico Screening : Molecular docking against viral targets (e.g., Spike protein, PL<sup>pro</sup>) using AutoDock Vina or Schrödinger Suite. For example, this compound showed a binding energy of -9.9 kcal·mol<sup>-1</sup> with Spike protein residues Gly744 and Tyr741 .
- In Vitro Assays : Plaque reduction neutralization tests (PRNT) or pseudovirus entry assays to validate docking results.
- ADMET Profiling : Predict pharmacokinetics (e.g., Cytochrome P450 interactions) using tools like SwissADME .
- In Vivo Validation : Dose-response studies in animal models (e.g., transgenic mice expressing human ACE2) .
Q. How can contradictions in reported bioactivity data for this compound be resolved?
Contradictions often arise from:
- Variability in Source Material : Differences in plant chemotypes or extraction methods.
- Assay Conditions : Standardize protocols (e.g., cell lines, viral strains, and controls) per CONSORT guidelines .
- Statistical Rigor : Use multivariate analysis (ANOVA with post-hoc tests) to account for batch effects or confounding variables .
- Reproducibility Checks : Independent replication in multiple labs, as emphasized by IUPAC guidelines .
Q. What in silico methodologies are most effective for predicting this compound’s interactions with biological targets?
Key approaches include:
- Molecular Dynamics (MD) Simulations : To assess binding stability over time (e.g., 100 ns simulations in GROMACS).
- Free Energy Calculations : MM/PBSA or MM/GBSA to quantify binding affinities .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bond donors) using MOE or PHASE .
- Network Pharmacology : Predict multi-target effects via STRING or KEGG pathway analysis .
Q. How can researchers optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?
Strategies involve:
- Retrosynthetic Analysis : Identify key synthons (e.g., decalin core) for modular assembly.
- Stereocontrol : Use asymmetric catalysis (e.g., Shi epoxidation) to maintain chirality.
- Bioisosteric Replacement : Substitute hydroxyl groups with fluorine or methyl to enhance bioavailability .
- High-Throughput Screening : Test analogs in parallelized cytotoxicity and antiviral assays .
Q. What methodologies are recommended for characterizing novel this compound derivatives?
Characterization requires:
- Spectroscopic Triangulation : Combine NMR, IR, and MS data with computational predictions (e.g., DFT-optimized <sup>13</sup>C NMR shifts).
- Crystallography : Resolve ambiguous stereochemistry via single-crystal X-ray analysis.
- Biological Profiling : Dose-dependent assays (IC50, CC50) and selectivity indices against related pathogens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
